molecular formula C17H15N3O3S B4964657 N-(4-cyanophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide

N-(4-cyanophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide

Cat. No. B4964657
M. Wt: 341.4 g/mol
InChI Key: XJMQLMRSZGKKDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-cyanophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide, commonly known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to a class of drugs known as Janus kinase inhibitors (JAK inhibitors) and is primarily used in the treatment of autoimmune diseases.

Mechanism of Action

CP-690,550 works by inhibiting the activity of Janus kinases, which are enzymes that play a key role in the signaling pathways that lead to inflammation. By inhibiting these enzymes, CP-690,550 can reduce inflammation and improve symptoms in patients with autoimmune diseases.
Biochemical and Physiological Effects:
CP-690,550 has been shown to have a number of biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and can also inhibit the activation of T cells and B cells, which play a key role in the immune response.

Advantages and Limitations for Lab Experiments

CP-690,550 has several advantages for use in lab experiments. It is a potent and selective inhibitor of Janus kinases and has been extensively studied for its potential therapeutic applications. However, there are also limitations to its use, including the potential for off-target effects and the need for careful dosing to avoid toxicity.

Future Directions

There are several future directions for research on CP-690,550. One area of interest is the potential use of this compound in combination with other drugs for the treatment of autoimmune diseases. Additionally, there is ongoing research on the potential use of JAK inhibitors like CP-690,550 in the treatment of other conditions, such as certain types of cancer and viral infections. Finally, there is interest in developing more potent and selective JAK inhibitors that may have improved therapeutic efficacy and fewer side effects.

Synthesis Methods

The synthesis of CP-690,550 involves several steps, including the reaction of 4-cyanobenzenesulfonyl chloride with 2-oxo-1-pyrrolidineacetic acid, followed by the reaction of the resulting compound with 4-aminophenylboronic acid. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.

Scientific Research Applications

CP-690,550 has been extensively studied for its potential therapeutic applications in the treatment of autoimmune diseases. It has been shown to be effective in the treatment of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. Additionally, it has been studied for its potential use in the treatment of certain types of cancer.

properties

IUPAC Name

N-(4-cyanophenyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c18-12-13-3-5-14(6-4-13)19-24(22,23)16-9-7-15(8-10-16)20-11-1-2-17(20)21/h3-10,19H,1-2,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJMQLMRSZGKKDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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